Tri-tert-butylphosphine

Catalog No.
S704404
CAS No.
13716-12-6
M.F
C12H27P
M. Wt
202.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-tert-butylphosphine

CAS Number

13716-12-6

Product Name

Tri-tert-butylphosphine

IUPAC Name

tritert-butylphosphane

Molecular Formula

C12H27P

Molecular Weight

202.32 g/mol

InChI

InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3

InChI Key

BWHDROKFUHTORW-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C

Tri-tert-butylphosphine is a phosphine compound with the molecular formula C12H27PC_{12}H_{27}P and a molecular weight of 202.32 g/mol. It is characterized by three bulky tert-butyl groups attached to a phosphorus atom, which imparts significant steric hindrance. This compound appears as a colorless to light yellow liquid and has a melting point of 30-35 °C and a boiling point of 102-103 °C at reduced pressure (13 mm Hg) . Tri-tert-butylphosphine is sensitive to air and moisture, necessitating careful handling in inert atmospheres or sealed systems .

Ligand for Transition Metal Catalysts:

P(t-Bu)3 functions as a ligand, forming bonds with a central metal atom in a complex molecule. This complex acts as a catalyst, accelerating various chemical reactions. The bulky tert-butyl groups on P(t-Bu)3 provide steric hindrance, influencing the reaction pathway and product selectivity [].

Examples of P(t-Bu)3-mediated catalysis include:

  • Palladium-promoted cross-coupling reactions: These reactions involve forming new carbon-carbon bonds between different organic molecules. P(t-Bu)3 is a common ligand for palladium catalysts in these reactions [].
  • Copper-catalyzed [3+2] cycloadditions: This type of reaction involves the formation of a five-membered ring from a cyclic ketone and an olefin or alkyne. P(t-Bu)3 can be used as a ligand for copper catalysts in these reactions [].
  • Chiral asymmetric hydrogenations and other asymmetric reactions: P(t-Bu)3 can be employed in the development of catalysts that selectively produce one enantiomer (mirror image) of a molecule over the other [].

Synthesis of other Phosphine Ligands:

P(t-Bu)3 serves as a starting material for the synthesis of various phosphine ligands with diverse functionalities. These modified ligands can then be used in different catalytic applications, offering greater control over reaction parameters and product outcomes [].

Research into Catalytic Mechanisms:

The incorporation of deuterium (a heavier isotope of hydrogen) into P(t-Bu)3 creates a deuterated version of the molecule, denoted as [D27]P(t-Bu)3. This isotope labeling allows researchers to study the dynamics and mechanisms of catalytic processes involving P(t-Bu)3 using neutron diffraction techniques [].

Tri-tert-butylphosphine is primarily utilized as a ligand in various transition metal-catalyzed reactions, particularly in palladium-catalyzed C-N, C-O, and C-C bond-forming reactions. These reactions are typically conducted under mild conditions, making tri-tert-butylphosphine a valuable reagent in synthetic organic chemistry .

Notably, it has been shown to enhance the reactivity of metal complexes, such as in the formation of cyclometalated palladium complexes. This unique property allows for the generation of catalytic intermediates that can facilitate various coupling reactions . Additionally, tri-tert-butylphosphine has been reported to significantly accelerate rhodium-catalyzed reactions involving arylboronic acids .

The synthesis of tri-tert-butylphosphine typically involves the reaction of phosphorus trichloride with tert-butyl lithium or other Grignard reagents. The process can be challenging due to the steric hindrance presented by the tert-butyl groups, which can lead to side reactions such as the formation of diphosphanes .

A notable method for synthesizing deuteriated tri-tert-butylphosphine has been developed using a modified Grignard approach, which helps minimize radical side reactions and enhances selectivity towards the desired product .

Tri-tert-butylphosphine serves multiple applications in organic synthesis:

  • Ligand in Catalysis: It is extensively used as a ligand in palladium-catalyzed cross-coupling reactions, aiding in the formation of carbon-carbon and carbon-nitrogen bonds.
  • Asymmetric Synthesis: The compound plays a role in chiral asymmetric hydrogenation processes.
  • Polymerization Reactions: It is also utilized in catalytic polymerization reactions where phosphines are required .

Interaction studies involving tri-tert-butylphosphine primarily focus on its behavior as a ligand within metal complexes. Research indicates that it can form stable complexes with transition metals like palladium and platinum, influencing their reactivity and selectivity in catalytic processes. For instance, studies have characterized cyclometalated complexes formed with tri-tert-butylphosphine, revealing insights into their catalytic mechanisms .

Tri-tert-butylphosphine belongs to a class of phosphines that includes several similar compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
TriethylphosphineC6H15PC_6H_{15}PLess sterically hindered; commonly used as a ligand.
TriphenylphosphineC18H15PC_{18}H_{15}PAromatic groups increase stability but reduce solubility in non-polar solvents.
Tris(2-methylphenyl)phosphineC18H21PC_{18}H_{21}PBulky aromatic substituents enhance steric bulk while maintaining sol

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (97.87%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (97.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

13716-12-6

Wikipedia

Tri-tert-butylphosphine

Dates

Modify: 2023-08-15
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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